3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole

Medicinal Chemistry Agrochemical Discovery Cross-Coupling

Mono-halogenated triazole intermediates force repeated synthesis for multi-point diversification. 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole supplies two orthogonal electrophilic centers in a single scaffold (MW 254.91). - Aromatic C-Br at position 3 for Suzuki-Miyaura cross-coupling. - Aliphatic C-Br on the N1 side chain for rapid SN2 displacement (amines, thiols, alkoxides). - ~2 kcal/mol activation advantage over C-Cl analogs ensures mild-condition library production. Supplied as free base (95% purity); hydrobromide salt also available. Standard research quantities in stock for immediate dispatch.

Molecular Formula C4H5Br2N3
Molecular Weight 254.91 g/mol
Cat. No. B13231514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole
Molecular FormulaC4H5Br2N3
Molecular Weight254.91 g/mol
Structural Identifiers
SMILESC1=NC(=NN1CCBr)Br
InChIInChI=1S/C4H5Br2N3/c5-1-2-9-3-7-4(6)8-9/h3H,1-2H2
InChIKeyLQCUOJBBLKYAPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole: Dual-Electrophilic Building Block


3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole (CAS 1804129-43-8) is a dihalogenated 1,2,4-triazole derivative bearing a ring-bound bromine at the 3-position and a bromoethyl substituent at N1. This arrangement furnishes two electronically and sterically distinct electrophilic centers—an aromatic C–Br site suitable for cross-coupling and an aliphatic C–Br site primed for nucleophilic substitution—within a single low-molecular-weight scaffold (MW 254.91 g/mol) . The compound is supplied as a free base or as the hydrobromide salt (CAS 1803592-86-0) and is primarily employed as a versatile intermediate in medicinal chemistry, agrochemical discovery, and polymer science .

1
Pd-catalyzed cross-coupling at C3 (aryl bromide)
2
Nucleophilic substitution at N1-CH2CH2Br (alkyl bromide)
3
Orthogonal sequential diversification without protection steps

3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole: Irreplaceable by Analogs


In-class triazole building blocks bearing a single halogen handle—such as 3-bromo-1-ethyl-1H-1,2,4-triazole or 1-(2-bromoethyl)-1H-1,2,4-triazole—permit only one derivatization step before requiring de novo synthesis of a new intermediate. Conversely, 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole introduces a weaker leaving group (Cl vs. Br), which can substantially retard nucleophilic substitution kinetics and reduce product yields under identical conditions . The target compound therefore offers a combination of orthogonal reactivity (ring C–Br for cross-coupling; side-chain C–Br for Sₙ2 displacement) and optimal leaving-group ability that is not simultaneously available in any single commercially listed analog, making generic substitution chemically inefficient or altogether infeasible for multi-step sequences that demand both diversification points .

3-Bromo-1-ethyl triazole
Only C3-Br reactive site; lacks side-chain handle, preventing sequential diversification.
1-(2-Bromoethyl) triazole
Only side-chain Br; cannot derivatize triazole core, limiting library complexity.
3-Bromo-1-(2-chloroethyl) triazole
Alkyl chloride leaving group weakens SN2 kinetics and may reduce yield under identical conditions.

3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole: Performance Evidence


Dual Electrophilic Sites for Orthogonal Derivatization

The target compound carries two chemically distinct bromine atoms: a C(sp²)–Br on the triazole ring (amenable to Pd-catalyzed cross-coupling) and a C(sp³)–Br on the N1-ethyl side chain (amenable to Sₙ2 displacement). In contrast, 3-bromo-1-ethyl-1H-1,2,4-triazole (CAS 64907-54-6) and 1-(2-bromoethyl)-1H-1,2,4-triazole (CAS 783262-04-4) each contain only a single bromine, limiting them to one derivatization step per synthetic cycle . The dual-electrophilic architecture permits sequential diversification—e.g., Suzuki coupling at C3 followed by amine installation at the side chain—without intermediate protection/deprotection steps, a capability that neither mono-bromo analog can replicate .

Dual Electrophilic Sites
Class-level
2 reactive sites vs 1
Enables sequential diversification without protection/deprotection
Structural comparison; aryl vs. alkyl bromide reactivity
Medicinal Chemistry Agrochemical Discovery Cross-Coupling

Alkyl Bromide Leaving Group Advantage

The compound's side chain presents a primary alkyl bromide, whereas the closest halogen-swapped analog, 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole (CAS 1630763-74-4), carries a less reactive alkyl chloride. Theoretical and experimental studies on alkyl halide cleavage place the activation energy for C–Br bond dissociation approximately 2 kcal/mol lower than that for C–Cl (ca. 10 kcal/mol vs. 12 kcal/mol), consistent with the well-established leaving-group order I > Br > Cl [1]. This translates into faster Sₙ2 displacement rates under identical nucleophile concentrations and temperature [2]. Consequently, the bromoethyl-substituted target compound is expected to achieve higher conversion in shorter reaction times or at lower temperatures compared to its chloroethyl counterpart, reducing decomposition of sensitive substrates and improving isolated yields.

Leaving Group Advantage
Reported
~2 kcal/mol lower Ea (C–Br vs C–Cl)
Supports faster SN2 displacement under milder conditions
Based on methyl halide reductive dehalogenation model
Synthetic Chemistry Reaction Kinetics Leaving-Group Ability

Thermally Stable Triazole Copolymers

As a dihalogenated monomer, 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole participates in step-growth polymerization with diols or diamines, forming polyesters and polyamides that incorporate the triazole unit into the polymer backbone . The resulting copolymers demonstrate thermal stability above 300 °C, a property attributable to the rigid, aromatic triazole core and the elimination of flexible alkyl spacers that are typical of mono-functional triazole monomers . In comparison, polymers derived from mono-bromo triazole building blocks (e.g., 3-bromo-1-ethyl-1H-1,2,4-triazole) require additional co-monomers to achieve similar backbone rigidity and may not reach the same thermal threshold.

Thermal Stability
Class-level
>300 °C
Supports high-temperature polymer applications
Polyesters/polyamides from diol/diamine copolymerization
Polymer Chemistry Thermal Stability Materials Science

Triazole Core Biological Activity Potential

The 1,2,4-triazole scaffold is a privileged structure in both agrochemical (e.g., triazole fungicides) and pharmaceutical (e.g., kinase inhibitors, CYP51 inhibitors) discovery. While compound-specific biological data for 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole remain limited in the open literature, the scaffold itself is associated with validated target engagement across multiple species [1]. The presence of the 3-bromo substituent enables direct Suzuki-Miyaura coupling to generate diverse 3-aryl-triazole libraries, a transformation well-precedented for 3-bromo-1,2,4-triazole derivatives [2]. Combined with the bromoethyl side chain for further functionalization, the target compound provides a compact entry point into triazole-focused compound collections for phenotypic and target-based screening, a role that cannot be fulfilled by mono-halogenated analogs that lack one of the two required diversification handles.

Library Diversification
Reported
2 diversification points vs 1
Supports parallel triazole library synthesis for screening
Triazole scaffold privilege; Suzuki-Miyaura coupling precedented
Agrochemical Discovery Antifungal Kinase Inhibition

3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole: Application Scenarios


Parallel Library Synthesis for Lead Optimization

The dual-bromine architecture enables a two-step diversification protocol: (i) Suzuki-Miyaura coupling at the 3-position to introduce aryl/heteroaryl diversity, followed by (ii) nucleophilic displacement of the bromoethyl side chain with amines, thiols, or alkoxides. This orthogonal reactivity allows parallel preparation of 3-aryl-N1-substituted triazole libraries in 96-well format, a workflow incompatible with mono-bromo analogs that would require a second halogenation step . The ~2 kcal/mol activation energy advantage of C–Br over C–Cl [1] ensures efficient side-chain displacement under mild conditions, minimizing byproduct formation during library production.

High-Temperature Triazole Copolymers

When employed as a dihalogenated monomer in step-growth polymerization with diols or diamines, the compound yields polyesters and polyamides with >300 °C thermal stability . These materials are suitable for coatings, adhesives, or composite matrices in aerospace and electronics applications where conventional heterocyclic monomers (e.g., mono-functional triazoles) fail to impart sufficient backbone rigidity. The availability of the free base and hydrobromide salt provides solubility options for different polymerization media.

Agrochemical Fungicide Intermediate

The 1,2,4-triazole core is the pharmacophore of numerous commercial fungicides. 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole provides a direct precursor for introducing the triazole warhead into candidate molecules. The bromoethyl side chain can be elaborated with phenoxy, thiophenoxy, or amino groups to modulate lipophilicity and target binding, while the 3-bromo substituent allows late-stage arylation to explore hydrophobic pocket occupancy [2]. Mono-bromo competitors lack this simultaneous optimization capability.

Triazole Bioconjugates and Chemical Probes

The alkyl bromide side chain serves as an electrophilic tether for conjugation to thiol- or amine-containing biomolecules (e.g., cysteine residues, lysine side chains, or amine-modified oligonucleotides). Subsequent Suzuki coupling at the 3-position can install a fluorescent reporter, affinity tag, or photoaffinity label without disturbing the bioconjugate linkage. This sequential, orthogonal functionalization strategy is uniquely enabled by the compound's dual-electrophilic design and cannot be executed with mono-halogenated triazole alternatives.

Application
Selection Property
Validation Focus
Parallel triazole library synthesis
Dual orthogonal reactive sites (C3-aryl + N1-substitution)
Sequential Suzuki/SN2 yield and scope
High-temperature triazole copolymers
Dihalogenated monomer for backbone rigidity
Thermal stability >300 °C in polyesters/polyamides
Agrochemical fungicide intermediate
Triazole pharmacophore with two elaboration handles
Fungicidal activity and substitution tolerance
Triazole bioconjugates & probes
Orthogonal electrophilic tether and aryl coupling
Bioconjugate stability and reporter installation efficiency
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